

physical properties of 4-(Trifluoromethoxy)benzyl bromide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-(Trifluoromethoxy)benzyl bromide

Cat. No.: B052878

[Get Quote](#)

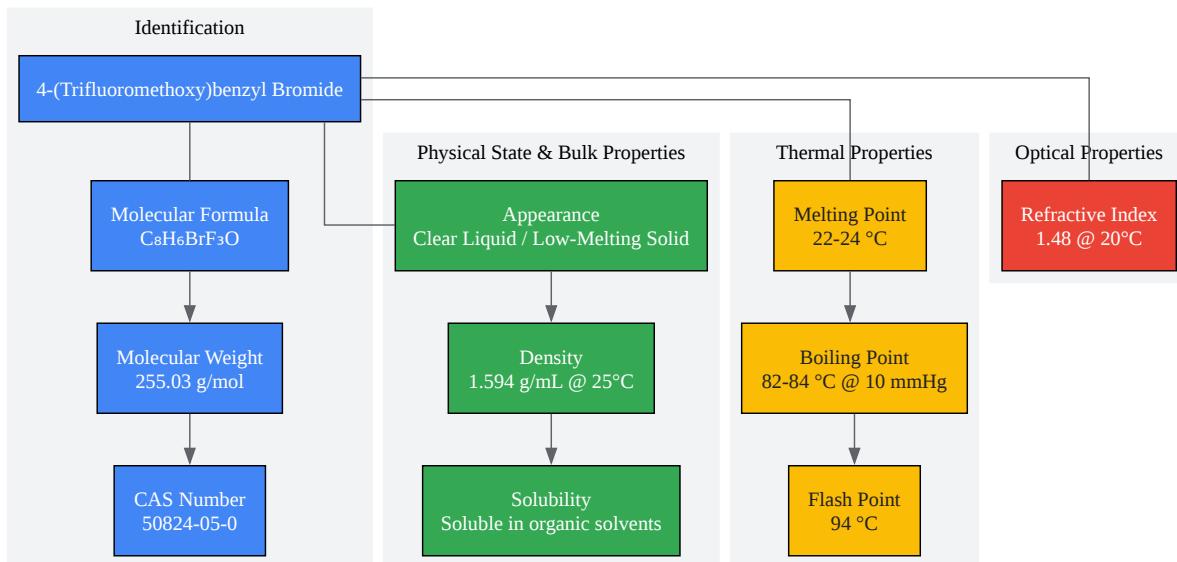
An In-depth Technical Guide to the Physical Properties of **4-(Trifluoromethoxy)benzyl bromide**

This technical guide provides a comprehensive overview of the core physical properties of **4-(Trifluoromethoxy)benzyl bromide** (CAS No. 50824-05-0). It is intended for researchers, scientists, and professionals in drug development who utilize this versatile fluorinated building block in organic synthesis and medicinal chemistry. The document details key physical constants, experimental protocols for their determination, and relevant safety information.

Core Physical and Chemical Properties

4-(Trifluoromethoxy)benzyl bromide is a halogenated aromatic compound valued for its unique reactivity.^[1] The presence of the trifluoromethoxy group enhances lipophilicity and metabolic stability in derivative molecules, making it a crucial reagent in the synthesis of pharmaceuticals and agrochemicals.^{[1][2]}

Data Presentation


The quantitative physical properties of **4-(Trifluoromethoxy)benzyl bromide** are summarized in the table below for easy reference and comparison.

Property	Value	Conditions
Molecular Formula	$C_8H_6BrF_3O$	-
Molecular Weight	255.03 g/mol	-
CAS Number	50824-05-0	-
Appearance	Clear, colorless to faintly yellow liquid or low-melting solid	Room Temperature
Melting Point	22 - 24 °C (71.6 - 75.2 °F)	-
Boiling Point	82 - 84 °C (179.6 - 183.2 °F)	@ 10 mmHg
Density	1.594 g/mL	@ 25 °C
Refractive Index (n_D)	1.48	@ 20 °C
Flash Point	94 °C (201.2 °F)	Closed Cup
Vapor Pressure	0.4 ± 0.4 mmHg	@ 25 °C (Predicted)
Solubility	Soluble in chloroform, methanol, ethyl acetate, dichloromethane, and ether. Poorly soluble in water.	-

[Citations:[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)]

Logical Relationship of Physical Properties

The following diagram illustrates the logical grouping of the key physical properties of **4-(Trifluoromethoxy)benzyl bromide**.

[Click to download full resolution via product page](#)

Caption: Logical grouping of key identifiers and physical properties.

Experimental Protocols

The physical properties listed above are determined using standard analytical laboratory techniques. The generalized protocols for these measurements are outlined below.

Melting Point Determination

The melting point is determined using a digital melting point apparatus.

- Sample Preparation: A small amount of the solid compound is packed into a capillary tube.

- Measurement: The capillary tube is placed in the heating block of the apparatus.
- Observation: The temperature is slowly increased. The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid. For a substance like **4-(Trifluoromethoxy)benzyl bromide** with a melting point near room temperature, the apparatus may need to be cooled initially.[2] [5][6]

Boiling Point Measurement (Reduced Pressure)

As the compound's boiling point is determined at reduced pressure (10 mmHg), a vacuum distillation setup is required.[3]

- Apparatus Setup: A distillation flask containing the sample, a condenser, a receiving flask, a thermometer, a manometer, and a vacuum pump are assembled.
- Procedure: The pressure in the system is reduced to the target pressure (10 mmHg) using the vacuum pump and monitored with the manometer.
- Heating and Observation: The distillation flask is heated. The boiling point is the temperature at which the liquid boils and a stable temperature is registered on the thermometer as the vapor condenses.

Density Measurement

The density of the liquid sample is typically measured using a pycnometer or a digital density meter at a controlled temperature (25 °C).[5]

- Calibration: The instrument or pycnometer is calibrated using a standard of known density, usually deionized water.
- Sample Measurement: The sample is introduced into the measurement cell or pycnometer.
- Reading: The density is read directly from the digital display or calculated from the mass and known volume of the pycnometer.

Refractive Index Measurement

The refractive index is measured using an Abbe refractometer at a specific wavelength (usually the sodium D-line, 589 nm) and temperature (20 °C).[\[5\]](#)

- Calibration: The refractometer is calibrated using a standard with a known refractive index.
- Sample Application: A few drops of the liquid sample are placed on the prism surface.
- Measurement: The prism is closed, and the instrument is adjusted until the dividing line between light and dark fields aligns with the crosshairs in the eyepiece. The refractive index is then read from the scale.

Spectroscopic Data

Spectroscopic data is critical for structural confirmation and purity assessment.

- Nuclear Magnetic Resonance (NMR): ^1H NMR spectra are available, typically recorded in a deuterated solvent such as chloroform-d (CDCl_3).[\[9\]](#)
- Infrared Spectroscopy (IR): IR spectra, often obtained using an Attenuated Total Reflectance (ATR) technique, are available and provide information on the compound's functional groups.[\[10\]](#)[\[11\]](#)
- Mass Spectrometry (MS): Electron ionization mass spectrometry data is available, confirming the compound's molecular weight.[\[10\]](#)

Safety and Handling

4-(Trifluoromethoxy)benzyl bromide requires careful handling due to its hazardous properties.

- Hazards: The compound is classified as corrosive and causes severe skin burns and eye damage. It is also a lachrymator, meaning it can cause tearing.[\[5\]](#)
- Personal Protective Equipment (PPE): When handling, it is mandatory to use appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.
- Storage: The compound should be stored in a cool, dry place, often under refrigeration, in a tightly sealed container.[\[5\]](#) It may be corrosive to metals.

This guide provides essential physical property data and procedural context for **4-(Trifluoromethoxy)benzyl bromide**, supporting its effective and safe use in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. leapchem.com [leapchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. fishersci.com [fishersci.com]
- 4. Page loading... [wap.guidechem.com]
- 5. 50824-05-0 CAS MSDS (4-(Trifluoromethoxy)benzyl bromide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. Page loading... [guidechem.com]
- 7. A18335.06 [thermofisher.com]
- 8. scbt.com [scbt.com]
- 9. dev.spectrabase.com [dev.spectrabase.com]
- 10. 4-(Trifluoromethoxy)benzyl bromide [webbook.nist.gov]
- 11. dev.spectrabase.com [dev.spectrabase.com]
- To cite this document: BenchChem. [physical properties of 4-(Trifluoromethoxy)benzyl bromide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b052878#physical-properties-of-4-trifluoromethoxy-benzyl-bromide>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com